molecular formula C16H17FN2OS B5628415 1-(4-fluorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine

1-(4-fluorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine

Cat. No. B5628415
M. Wt: 304.4 g/mol
InChI Key: UGCLUTGZZOCCOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine, also known as 4-F-POP or 4-fluoro-4′-thiomethyl-piperazine, is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective agonist of the serotonin 5-HT1A receptor, which plays a crucial role in regulating mood, anxiety, and cognition. In recent years, 4-F-POP has gained significant attention from the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine is primarily mediated through its agonistic activity at the serotonin 5-HT1A receptor. This receptor is widely distributed in the brain and is involved in the regulation of mood, anxiety, and cognition. By activating this receptor, this compound enhances the release of serotonin, a neurotransmitter that plays a crucial role in regulating these functions.
Biochemical and Physiological Effects
In addition to its effects on the serotonin system, this compound has been found to modulate other neurotransmitter systems, including dopamine and noradrenaline. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. These biochemical effects are thought to underlie the therapeutic potential of this compound in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-fluorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine in lab experiments is its high selectivity for the serotonin 5-HT1A receptor. This allows researchers to study the specific effects of this compound on this receptor without interference from other neurotransmitter systems. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.

Future Directions

There are several potential future directions for research on 1-(4-fluorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine. One area of interest is the development of more efficient synthesis methods to produce larger quantities of this compound for use in preclinical and clinical studies. Another direction is the investigation of the long-term effects of this compound on brain function and behavior, as well as its potential for abuse and addiction. Finally, further research is needed to determine the optimal dosing and administration protocols for this compound in the treatment of neurological disorders.

Synthesis Methods

The synthesis of 1-(4-fluorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine involves the reaction of 1-(4-fluorophenyl)piperazine with 5-methyl-2-thiophene carboxylic acid chloride in the presence of a base catalyst. The resulting product is purified through column chromatography to obtain a pure form of this compound. This synthesis method has been well-established in the literature and has been used in numerous studies to produce this compound for scientific research purposes.

Scientific Research Applications

1-(4-fluorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. In preclinical studies, this compound has been shown to exhibit anxiolytic, antidepressant, and antipsychotic effects in animal models. Moreover, it has been found to enhance the efficacy of existing antidepressant and antipsychotic drugs, suggesting that it could be used as an adjunct therapy for these disorders.

properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(5-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2OS/c1-12-2-7-15(21-12)16(20)19-10-8-18(9-11-19)14-5-3-13(17)4-6-14/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCLUTGZZOCCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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